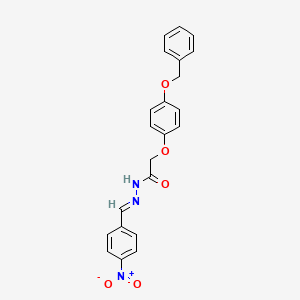![molecular formula C26H27ClN4O2 B11984494 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984494.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a phenoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
-
Formation of the Piperazine Intermediate
Starting Material: 2-chlorobenzyl chloride
Reagent: Piperazine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Product: 4-(2-chlorobenzyl)piperazine
-
Formation of the Acetohydrazide Intermediate
Starting Material: Acetohydrazide
Reagent: 3-phenoxybenzaldehyde
Conditions: The reaction is carried out in ethanol, with the addition of a catalytic amount of acetic acid.
Product: N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
-
Coupling Reaction
Starting Materials: 4-(2-chlorobenzyl)piperazine and N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Product: 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the piperazine or phenoxyphenyl moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives of the acetohydrazide or phenoxyphenyl moieties.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of the piperazine or phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, methanol
Conditions: Reflux, inert atmosphere, controlled temperatures
Major Products
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
科学的研究の応用
-
Medicinal Chemistry
Antipsychotic Agents: The piperazine moiety is a common feature in many antipsychotic drugs.
Antidepressant Agents: The compound’s structure suggests potential activity as an antidepressant.
-
Pharmacology
Receptor Binding Studies: The compound can be used to study binding interactions with various neurotransmitter receptors.
Enzyme Inhibition Studies: Potential use in studying the inhibition of enzymes involved in neurotransmitter metabolism.
-
Biological Research
Cell Signaling Pathways: The compound can be used to investigate cell signaling pathways related to neurotransmission.
Molecular Biology:
-
Industrial Applications
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Material Science: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. The phenoxyphenyl group may also contribute to the compound’s binding affinity and selectivity for specific receptors.
類似化合物との比較
Similar Compounds
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(4-fluorobenzylidene)]acetohydrazide
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry and pharmacological research.
特性
分子式 |
C26H27ClN4O2 |
|---|---|
分子量 |
463.0 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27ClN4O2/c27-25-12-5-4-8-22(25)19-30-13-15-31(16-14-30)20-26(32)29-28-18-21-7-6-11-24(17-21)33-23-9-2-1-3-10-23/h1-12,17-18H,13-16,19-20H2,(H,29,32)/b28-18+ |
InChIキー |
YAGUPLQNESTRAC-MTDXEUNCSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984425.png)
![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11984431.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984438.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984458.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11984463.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984468.png)
![(5Z)-3-benzyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984476.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984483.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B11984484.png)

